molecular formula C21H15N5O3 B2471986 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea CAS No. 941895-53-0

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

カタログ番号 B2471986
CAS番号: 941895-53-0
分子量: 385.383
InChIキー: JPPKIFWNAMHROP-NCELDCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as quinazoline urea and is used in various fields of study, such as medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

1. Orexin-1 Receptor Antagonism for Stress and Hyperarousal Disorders

The compound's relevance in scientific research is highlighted by its role in the study of Orexin-1 (OX1R) receptor antagonism, a promising therapeutic strategy for stress or hyperarousal states associated with various psychiatric disorders. A selective OX1R antagonist demonstrated target engagement and specific OX1R blockade without altering spontaneous sleep, suggesting potential applications in treating psychological stress and panic vulnerability (Bonaventure et al., 2015).

2. Impact on Orexin-2 Receptor Antagonism in Sleep Promotion

Research on orexin peptides, which are central to the maintenance of wakefulness, highlights the differential impact of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors in sleep-wake modulation. A study examining the role of these receptors in sleep, in correlation with monoamine release, provides insights into the sleep-promoting effects of OX2R antagonism and suggests that inhibition of OX1R attenuates these effects, potentially correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

3. Therapeutic Implications in Nonalcoholic Steatohepatitis-Related Fibrosis

The role of oxidative stress in hepatocellular injury and disease progression in nonalcoholic steatohepatitis (NASH) is a critical area of study. The transcription factor Nrf2, when activated, stimulates the expression of various antioxidant-associated genes, providing a defense against oxidative stress. A novel biaryl urea compound, NK-252, exhibits potent Nrf2-activating potential and demonstrates significant attenuation of histologic abnormalities, especially hepatic fibrosis, in rats on a diet mimicking human NASH. This suggests that Nrf2 activation, facilitated by NK-252, presents new opportunities for NASH treatment with hepatic fibrosis (Shimozono et al., 2013).

4. Nephrotoxicity Studies and Physiological Determinants

The study of 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity offers crucial insights into the physiological, biochemical, and electrochemical determinants of renal damage. The severity of necrosis in the proximal renal tubules, along with elevations in blood urea nitrogen and urinary excretion parameters, underlines the kidney-specific toxicity of this compound. The research also explores the role of metabolism, covalent binding, and the redox potential of the conjugates in mediating the toxicity, suggesting the need for further understanding of the metabolism of such compounds in renal pathology (Monks et al., 1988).

5. Xanthine Oxidoreductase Inhibition and Its Clinical Implications

Y-700, a novel inhibitor of xanthine oxidoreductase (XOR), holds significant promise in the treatment of hyperuricemia and related diseases. It exhibits potent inhibition with high bioavailability and is mainly cleared via the liver, indicating its potential as a therapeutic agent. The inhibitor's tight binding to the enzyme and the consequent reduction in plasma urate levels, along with its unique mechanism of action, make it a promising candidate for clinical trials (Fukunari et al., 2004).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea involves the reaction of 2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one with 2-cyanobenzoyl chloride followed by reaction with urea.", "Starting Materials": [ "2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one", "2-cyanobenzoyl chloride", "urea" ], "Reaction": [ "Step 1: 2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is reacted with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form 1-(2-Cyanophenyl)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one.", "Step 2: The product from step 1 is then reacted with urea in the presence of a base such as potassium carbonate to form the final product, 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea." ] }

CAS番号

941895-53-0

分子式

C21H15N5O3

分子量

385.383

IUPAC名

1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChIキー

JPPKIFWNAMHROP-NCELDCMTSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。